molecular formula C10H18O2 B13232416 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane

2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane

Cat. No.: B13232416
M. Wt: 170.25 g/mol
InChI Key: WJXPSIYAXOVSRJ-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane is an organic compound characterized by the presence of an oxirane ring and a methyloxane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the compound can be synthesized by reacting 3,3-dimethyl-2-butanone with a suitable oxidizing agent to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane is unique due to its specific structure, which combines an oxirane ring with a methyloxane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(3,3-dimethyloxiran-2-yl)-4-methyloxane

InChI

InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3

InChI Key

WJXPSIYAXOVSRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(C1)C2C(O2)(C)C

Origin of Product

United States

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